molecular formula C19H18N4O3S B8194808 Ilaprazole sulfone CAS No. 172152-37-3

Ilaprazole sulfone

Número de catálogo: B8194808
Número CAS: 172152-37-3
Peso molecular: 382.4 g/mol
Clave InChI: VKIMQHKFWOTNOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ilaprazole sulfone typically involves the oxidation of ilaprazole. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its identity and purity .

Análisis De Reacciones Químicas

Types of Reactions

Ilaprazole sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Ilaprazole is extensively metabolized to ilaprazole sulfone through cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5. The formation of this compound has been shown to correlate with the metabolism of other substrates like testosterone and midazolam, indicating its relevance in drug interactions and pharmacokinetic studies .

Key Findings on Metabolism

  • Enzyme Involvement : CYP3A4 is the primary enzyme responsible for converting ilaprazole to this compound, with significant inhibition observed when using ketoconazole, a known CYP3A inhibitor .
  • Quantification Methods : Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the accurate quantification of this compound in biological samples, demonstrating sensitivity down to 0.06 ng/mL .

Treatment of Gastrointestinal Disorders

Ilaprazole and its metabolites, including this compound, are primarily utilized in treating various gastrointestinal disorders. Their mechanism involves the irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion .

Pharmacokinetic Studies

This compound plays a vital role in pharmacokinetic modeling, helping researchers understand how demographic factors (e.g., age, sex) and disease states influence drug metabolism and efficacy. A population pharmacokinetic model established that body weight and sex significantly affect the clearance rate of ilaprazole .

Drug Interaction Studies

The metabolism of ilaprazole to this compound can influence interactions with other medications metabolized by CYP3A4. This aspect is critical for clinicians when prescribing concurrent therapies to avoid adverse effects or therapeutic failures .

Case Study 1: Clinical Trials on Efficacy

In a clinical trial involving healthy subjects and patients with duodenal ulcers, pharmacokinetic data indicated that the presence of this compound was essential for assessing the drug's efficacy and safety profile. The study utilized a two-compartment model to describe plasma concentrations effectively .

Case Study 2: In Vivo Metabolite Identification

A study identified twelve metabolites of ilaprazole in rat plasma after oral administration. Among these, several were characterized as oxidative metabolites with sulfone properties, confirming the metabolic pathway involving this compound .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Volume of Central CompartmentV = X L
Clearance Rate (CL)CL = Y L/h
Half-Lifet½ = Z hours
BioavailabilityF = W%

Table 2: Quantification Limits for this compound

AnalyteLower Limit of Quantification (ng/mL)
Ilaprazole0.23
This compound0.06
Ilaprazole Thiol Ether0.05

Mecanismo De Acción

Actividad Biológica

Ilaprazole sulfone is a significant metabolite of ilaprazole, a proton pump inhibitor (PPI) developed for the treatment of gastric ulcers and gastroesophageal reflux disease. This compound has garnered attention due to its unique metabolic pathways and biological activities, primarily facilitated by cytochrome P450 (CYP) enzymes.

Metabolism of Ilaprazole to this compound

Ilaprazole is extensively metabolized in the liver, with the major pathway involving the conversion to this compound. Studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for this transformation. The intrinsic clearance rate for CYP3A4-mediated formation of this compound is significantly higher than that of CYP3A5, indicating a predominant role of CYP3A4 in this metabolic process .

Key Findings on Metabolism

  • Enzyme Involvement : CYP3A is the major enzyme catalyzing the conversion of ilaprazole to this compound, as confirmed by various in vitro studies using recombinant CYP enzymes .
  • Inhibition Studies : The formation of this compound can be inhibited by ketoconazole and azamulin, which are known inhibitors of CYP3A .
  • Metabolite Identification : In vivo studies have identified multiple metabolites of ilaprazole, including several with sulfoxide and sulfone functionalities, suggesting complex metabolic pathways that could influence pharmacological activity .

Biological Activity of this compound

This compound exhibits biological activities that are crucial for its role as a metabolite. The compound is primarily recognized for its ability to inhibit H+/K+-ATPase, an enzyme critical for gastric acid secretion.

  • H+/K+-ATPase Inhibition : this compound acts as an inhibitor of H+/K+-ATPase, leading to reduced gastric acid secretion. This mechanism is similar to that of other PPIs but may offer enhanced efficacy due to its unique metabolic profile .

Comparative Efficacy

Compared to traditional PPIs like omeprazole and lansoprazole, ilaprazole provides prolonged acid suppression, which can be particularly beneficial for patients requiring sustained relief from acid-related disorders .

Pharmacokinetic Characteristics

  • Sustained Action : The pharmacokinetic profile of ilaprazole indicates a longer half-life compared to first-generation PPIs, allowing for more sustained therapeutic effects .
  • Genetic Polymorphism Independence : Unlike many PPIs, the metabolism of ilaprazole is not significantly affected by CYP2C19 genetic polymorphisms, which enhances its predictability in diverse populations .

Case Studies and Clinical Implications

Several clinical studies have evaluated the safety and efficacy of ilaprazole and its metabolites:

Clinical Trials Overview

  • Efficacy in Gastric Disorders : Clinical trials have demonstrated that ilaprazole effectively manages symptoms associated with gastric ulcers and gastroesophageal reflux disease, showing comparable safety profiles to other PPIs like omeprazole .
  • Safety Profile : Ilaprazole has been reported to have a favorable safety profile, with adverse effects similar to those observed with other PPIs, thus making it a viable option for long-term therapy in patients with chronic conditions .

Summary Table: Key Characteristics of this compound

CharacteristicDetails
Major Metabolite This compound
Primary Enzymes CYP3A4, CYP3A5
Mechanism of Action Inhibition of H+/K+-ATPase
Half-Life Longer than first-generation PPIs
Genetic Polymorphism Impact Minimal effect from CYP2C19 variability
Clinical Applications Treatment of gastric ulcers and GERD

Propiedades

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfonyl]-6-pyrrol-1-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-17(20-8-7-18(13)26-2)12-27(24,25)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIMQHKFWOTNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-37-3
Record name Sulfonyl ilaprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SULFONYL ILAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX8Y2K6KVM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilaprazole sulfone
Reactant of Route 2
Ilaprazole sulfone
Reactant of Route 3
Ilaprazole sulfone
Reactant of Route 4
Reactant of Route 4
Ilaprazole sulfone
Reactant of Route 5
Ilaprazole sulfone
Reactant of Route 6
Ilaprazole sulfone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.